![molecular formula C7H7N3O B6306049 [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol CAS No. 1823349-14-9](/img/structure/B6306049.png)

[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

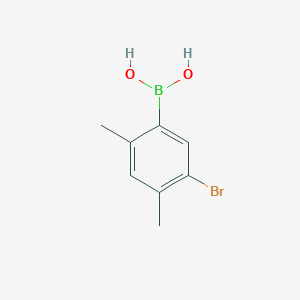

“[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol” is a chemical compound with the CAS Number: 1823349-14-9 . It has a molecular weight of 149.15 . The compound is solid in physical form .

Synthesis Analysis

A series of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines was accessed through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .Molecular Structure Analysis

The molecular structure and vibrational spectra of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis

The reaction of chloroethynylphosphonates with 2-aminopyridines proceeds through a 5-endo-dig cyclization to form imidazo[1,2-a]pyridines . In addition, the presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 149.15 . The InChI Code is 1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 .Wissenschaftliche Forschungsanwendungen

1,2,4-Triazol-8-ylmethanol has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of compounds, including triazole-containing heterocyclic compounds, which have potential applications in medicinal chemistry. It has also been used as a reagent in the synthesis of a variety of pharmaceutically active compounds, such as antifungal agents, anti-inflammatory agents, and antiviral agents. In addition, 1,2,4-triazol-8-ylmethanol has been used in the synthesis of a variety of fluorescent dyes and as a reagent in the synthesis of a variety of polymers.

Wirkmechanismus

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol is the metabotropic glutamate receptor 2 (mGlu2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity, which are key processes in the pathophysiology of various neurological and psychiatric disorders .

Mode of Action

This compound acts as a negative allosteric modulator of the mGlu2 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate. By inhibiting the activity of mGlu2, it can influence neurotransmission in the brain .

Biochemical Pathways

The mGlu2 receptor is involved in the glutamate neurotransmission pathway. When this compound inhibits mGlu2, it affects this pathway, potentially leading to changes in synaptic plasticity and neuronal excitability . This can have downstream effects on various neurological and psychiatric conditions, including depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of the mGlu2 receptor. This can lead to changes in neuronal excitability and synaptic plasticity, potentially influencing behavior and cognition . For example, it could potentially be used to treat conditions like depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .

Vorteile Und Einschränkungen Für Laborexperimente

1,2,4-Triazol-8-ylmethanol has several advantages for use in lab experiments. It is a versatile building block for the synthesis of a variety of compounds, and it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, and it is soluble in a variety of organic solvents. However, 1,2,4-triazol-8-ylmethanol also has several limitations for use in lab experiments. It is not very soluble in water, and it is not very reactive, which can make it difficult to use in some reactions. In addition, it is not very soluble in polar solvents, which can limit its use in some reactions.

Zukünftige Richtungen

1,2,4-Triazol-8-ylmethanol has potential applications in medicinal chemistry and in the synthesis of a variety of pharmaceutically active compounds. It also has potential applications in the synthesis of fluorescent dyes and polymers. Additionally, it has potential applications in the synthesis of biologically active compounds, such as peptides, proteins, and nucleic acids. Finally, it has potential applications in the synthesis of materials for use in drug delivery systems.

Synthesemethoden

1,2,4-Triazol-8-ylmethanol can be synthesized by a variety of methods, including condensation reactions and cyclization reactions. The most commonly used method is a condensation reaction between a 1,2,4-triazole and a methyl alcohol, such as methanol. This reaction is typically carried out in an aqueous medium at an elevated temperature, and the reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The reaction results in the formation of 1,2,4-triazol-8-ylmethanol as the product.

Safety and Hazards

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-8-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNXVUPUQMSZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)